Cefpodoxime-d3 (sodium)
Description
Evolution and Significance of Isotopic Labeling in Drug Development
The use of isotopic labeling in drug development has evolved significantly since its early applications. Initially, radioisotopes were common, but the safety and convenience of stable isotopes have led to their widespread adoption. simsonpharma.commusechem.com Today, stable isotope-labeled compounds are critical for absorption, distribution, metabolism, and excretion (ADME) studies, which are foundational to understanding a drug's behavior. musechem.com This technique enhances the precision of analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. adesisinc.com The growing use of stable isotope tracing in fields like cancer metabolism research underscores its expanding importance. alliedmarketresearch.com This evolution has been pivotal, enabling the development of safer and more effective medicines by providing a clear picture of a drug's pharmacokinetic and pharmacodynamic properties. musechem.com
Principles of Deuterium (B1214612) Substitution in Organic Molecules
Deuterium (D) is a stable, non-radioactive isotope of hydrogen that contains one proton and one neutron, giving it approximately twice the mass of protium (B1232500) (¹H). medchemexpress.com When a hydrogen atom in an organic molecule is replaced by a deuterium atom, the fundamental chemical structure and shape of the molecule remain virtually unchanged. medchemexpress.com However, this substitution creates a carbon-deuterium (C-D) bond that is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. portico.org This difference in bond energy is the basis of the deuterium kinetic isotope effect (KIE). portico.orgtaylorandfrancis.com Consequently, breaking a C-D bond requires more energy and typically proceeds at a slower rate than breaking a C-H bond, a principle that is extensively leveraged in metabolic studies. portico.org
Role of Deuterated Compounds as Probes in Mechanistic Studies
The kinetic isotope effect makes deuterated compounds invaluable tools for investigating the mechanisms of chemical reactions and metabolic pathways. researchgate.net By strategically placing deuterium at a site of metabolic transformation, researchers can determine if the cleavage of that C-H bond is a rate-determining step in the drug's breakdown. nih.govnih.gov If the metabolism of the deuterated compound is significantly slower than its non-deuterated counterpart (a KIE greater than 2), it confirms that the bond is broken during the slowest step of the metabolic process. portico.org This information is crucial for understanding how a drug is processed by enzymes, such as the cytochrome P450 family, and for identifying which parts of a molecule are susceptible to metabolic change. portico.orgnih.gov This knowledge can guide the design of new drugs with improved metabolic stability. taylorandfrancis.com
Context of Cefpodoxime (B17579) in Contemporary Antimicrobial Research
Cefpodoxime is a broad-spectrum, third-generation cephalosporin (B10832234) antibiotic. researchgate.netnih.gov These antibiotics are characterized by their potent activity against a wide range of gram-negative bacteria and their stability in the presence of many β-lactamase enzymes, which are a common cause of bacterial resistance. drugbank.commdpi.com Cefpodoxime is used to treat various infections, including those of the respiratory tract. researchgate.netoup.comimpactfactor.org In an era of increasing antimicrobial resistance, the study of existing antibiotics like Cefpodoxime remains critical. oup.comnih.gov Research continues to explore its efficacy, resistance mechanisms, and potential to be combined with other agents, such as clavulanic acid, to overcome resistance. impactfactor.orgnih.gov
Rationale for Deuterium Labeling of Cefpodoxime in Analytical and Metabolic Investigations
The creation of Cefpodoxime-d3 (sodium), a deuterated form of the antibiotic, is driven by the need for precise analytical tools in modern pharmaceutical research. Stable isotope-labeled compounds like Cefpodoxime-d3 are primarily intended for use as internal standards in quantitative analysis by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). biomol.comcaymanchem.comlabclinics.com
When measuring the concentration of Cefpodoxime in biological samples (e.g., plasma), an internal standard is added in a known quantity at the beginning of the sample preparation process. Because Cefpodoxime-d3 is chemically identical to Cefpodoxime but has a different mass, it behaves identically during extraction and analysis but is distinguishable by the mass spectrometer. This allows for highly accurate quantification of the non-labeled drug by correcting for any material lost during sample handling. veeprho.com This precision is essential for pharmacokinetic studies, which track how a drug's concentration changes over time in the body. veeprho.com Furthermore, using a stable isotope-labeled version of the drug itself is considered the gold standard for internal standards in mass spectrometry.
Research Data Tables
Table 1: Applications of Isotopic Labeling in Pharmaceutical Research
| Application Area | Description | Key Benefits |
| Metabolic Studies (ADME) | Tracing the Absorption, Distribution, Metabolism, and Excretion of a drug candidate within a biological system. musechem.com | Provides a detailed understanding of a drug's fate, identifies metabolic pathways, and helps assess safety. simsonpharma.commusechem.com |
| Mechanistic Studies | Investigating the step-by-step process of a drug's metabolic breakdown by enzymes, often utilizing the Kinetic Isotope Effect (KIE). researchgate.netnih.gov | Elucidates rate-limiting steps in metabolism, identifies sites of metabolic vulnerability on the molecule. portico.orgnih.gov |
| Quantitative Bioanalysis | Use as an internal standard in analytical techniques like LC-MS to precisely measure the concentration of a drug in biological matrices (e.g., plasma, urine). caymanchem.comveeprho.com | Improves accuracy, precision, and reliability of pharmacokinetic data by correcting for sample processing variability. adesisinc.comveeprho.com |
| Drug Discovery | Modifying a drug's metabolic properties by substituting hydrogen with deuterium at key positions to potentially slow down metabolism. portico.orgtaylorandfrancis.com | Can lead to improved metabolic stability, longer half-life, and potentially a better therapeutic profile. taylorandfrancis.com |
Table 2: Comparative Physicochemical Properties
| Property | Cefpodoxime | Cefpodoxime-d3 (sodium) |
| Chemical Formula | C₁₅H₁₇N₅O₆S₂ nih.gov | C₁₅H₁₃D₃N₅O₆S₂·Na cymitquimica.com |
| Molecular Weight | 427.5 g/mol nih.gov | ~452.46 g/mol (for the salt) cymitquimica.com |
| Parent Compound Mass | 427.45 g/mol nih.gov | 430.5 g/mol caymanchem.comnih.gov |
| Synonyms | Cefpodoxime acid nih.gov | Cefpodoxime-d3 Acid Sodium Salt cymitquimica.com |
| Primary Application | Antibacterial Drug nih.gov | Internal Standard for Quantification biomol.comcaymanchem.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C15H16N5NaO6S2 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C15H17N5O6S2.Na/c1-25-3-6-4-27-13-9(12(22)20(13)10(6)14(23)24)18-11(21)8(19-26-2)7-5-28-15(16)17-7;/h5,9,13H,3-4H2,1-2H3,(H2,16,17)(H,18,21)(H,23,24);/q;+1/p-1/b19-8-;/t9-,13-;/m1./s1/i2D3; |
InChI Key |
JNMXSNGAMPXCDR-FMCBUBRJSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC)C(=O)[O-].[Na+] |
Canonical SMILES |
COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthesis and Isotopic Characterization of Cefpodoxime D3 Sodium
Strategies for Site-Specific Deuterium (B1214612) Incorporation
The precise placement of deuterium atoms within a complex molecule like Cefpodoxime (B17579) is paramount. The primary strategies to achieve this involve either building the molecule from deuterated precursors or exchanging protons for deuterons on a pre-existing molecule.
Stepwise or multi-step synthesis starting from commercially available deuterated building blocks is a common and reliable method for introducing deuterium into a specific molecular position. researchgate.net For Cefpodoxime-d3 (sodium), where the three deuterium atoms are located on the methoxy (B1213986) group of the methoxyimino side chain, this approach is the most direct. veeprho.com
The synthesis involves the use of a deuterated methylating agent, such as methanol-d4 (B120146) (CD3OD), methyl-d3 iodide (CD3I), or dimethyl-d6 sulfate (B86663) ((CD3)2SO4). These reagents introduce the trideuteromethyl (-CD3) group at a specific step in the synthesis of the aminothiazolyl side chain, which is later coupled to the cephalosporin (B10832234) core. This method ensures that the deuterium is incorporated with high regioselectivity and isotopic enrichment, as the C-D bonds are formed in a controlled chemical reaction rather than through exchange. beilstein-journals.org The deuterated precursor is then carried through the remaining synthetic steps to yield the final product.
An alternative strategy is the late-stage functionalization of a molecule via catalytic hydrogen-deuterium exchange (HDE). bohrium.com This approach involves swapping C-H bonds with C-D bonds on an advanced intermediate or the final drug molecule. google.com Various transition-metal catalysts, including palladium, ruthenium, and iridium, are used to facilitate this exchange, with deuterium oxide (D2O) or deuterium gas (D2) often serving as the deuterium source. researchgate.netbohrium.commdpi.com
HDE reactions can be categorized as:
pH-dependent (acidic/basic) exchange: This method is generally suitable for exchanging labile protons.
Heterogeneous metal-catalyzed exchange: Catalysts like palladium on carbon (Pd/C) can facilitate HDE reactions, often using D2O as the deuterium source. mdpi.com
Homogeneous metal-catalyzed exchange: Soluble metal complexes can offer high selectivity for specific C-H bonds. google.com
While HDE offers a potentially more efficient route by avoiding lengthy de novo synthesis, achieving the site-specific deuteration required for Cefpodoxime-d3 (on the methoxy group) without affecting other positions on the complex cephalosporin structure can be challenging. nih.gov Therefore, precursor-based synthesis remains the more practical and widely used method for this specific compound.
Detailed Synthetic Pathways for Cefpodoxime-d3 (Sodium)
The synthesis of Cefpodoxime-d3 (sodium) is a multi-step process that mirrors the synthesis of the non-labeled drug, with the key difference being the introduction of the deuterated side chain.
The general synthesis of Cefpodoxime involves the coupling of two key intermediates: the cephalosporin nucleus, 7-amino-3-(methoxymethyl)-3-cephem-4-carboxylic acid (7-AMCA), and an activated derivative of the (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid side chain. lupinepublishers.comscispace.com
For the deuterated analogue, the synthesis is designed as follows:
Synthesis of the Deuterated Side Chain: The synthesis begins with the preparation of (Z)-2-(2-aminothiazol-4-yl)-2-((methoxy-d3)imino)acetic acid. This is achieved by reacting a suitable precursor, such as ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, with a trideuteromethylating agent (e.g., methyl-d3 iodide) under basic conditions. This step specifically and efficiently installs the -OCD3 group.
Activation of the Side Chain: The carboxylic acid of the deuterated side chain is then activated to facilitate amide bond formation. This can be achieved by converting it into an acid chloride or an active ester, such as an S-benzothiazol-2-yl thioester (MAEM). lupinepublishers.com
Coupling to the Cephalosporin Nucleus: The activated deuterated side chain is then coupled with the 7-amino group of the cephalosporin nucleus (7-AMCA) to form the amide bond, resulting in Cefpodoxime-d3 acid. lupinepublishers.com
Salt Formation: Finally, the Cefpodoxime-d3 acid is treated with a sodium source, such as sodium bicarbonate or sodium hydroxide, in a suitable solvent to form the final product, Cefpodoxime-d3 (sodium).
Optimization of this route involves maximizing the yield of each step, particularly the coupling reaction, and ensuring that the stereochemistry at the chiral centers of the cephalosporin core is maintained.
The isolation and purification of antibiotics and their labeled analogues require methods that preserve the integrity of these often-sensitive molecules. google.com Following the synthesis, Cefpodoxime-d3 (sodium) must be isolated from the reaction mixture and purified to meet stringent analytical standards.
Common techniques include:
Precipitation/Crystallization: The crude product is often isolated by precipitation from the reaction solution, followed by recrystallization from a suitable solvent system to remove impurities.
Chromatography: Column chromatography is a powerful technique for separating the desired product from unreacted starting materials, by-products, and other impurities. column-chromatography.com Reversed-phase high-performance liquid chromatography (HPLC) is frequently used for the final purification of highly pure standards.
Extraction: Liquid-liquid extraction may be used at various stages to separate compounds based on their differing solubilities in immiscible solvents.
Care must be taken to avoid harsh temperature or pH conditions that could lead to the degradation of the β-lactam ring, a characteristic feature of cephalosporins. google.com
Isotopic Purity and Enrichment Assessment
Confirming the isotopic purity and the degree of deuterium enrichment is a critical final step. This ensures the labeled compound is suitable for its intended use as an internal standard. The primary analytical techniques employed are mass spectrometry and nuclear magnetic resonance spectroscopy. rsc.org
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound. spectroscopyonline.com By comparing the mass spectrum of Cefpodoxime-d3 (sodium) with its non-labeled counterpart, the incorporation of three deuterium atoms is confirmed by a mass increase of approximately 3 Da. High-resolution mass spectrometry (HR-MS) can precisely measure this mass difference and is used to calculate the isotopic enrichment, which is the percentage of molecules that have been successfully deuterated. rsc.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and confirms the exact location of the deuterium atoms. tutorchase.com
Proton (¹H) NMR: In the ¹H NMR spectrum of Cefpodoxime-d3, the characteristic singlet signal corresponding to the methoxy (-OCH3) protons will be absent or significantly diminished. The disappearance of this signal is direct evidence of successful deuteration at the intended site.
Deuterium (²H) NMR: A ²H NMR experiment can be performed to directly observe the signal from the incorporated deuterium atoms. This provides unambiguous confirmation of the deuteration site and can also be used for quantitative assessment of isotopic enrichment. sigmaaldrich.com
These techniques are complementary and are often used together to fully characterize the deuterated product, ensuring its structural integrity and high isotopic purity. rsc.org
| Analytical Technique | Information Provided | Key Findings for Cefpodoxime-d3 (Sodium) |
| Mass Spectrometry (MS) | Molecular weight, overall deuterium incorporation, isotopic enrichment calculation. nih.govnih.gov | A mass shift of +3 Da compared to the unlabeled standard confirms the presence of three deuterium atoms. |
| Proton (¹H) NMR | Confirms the site of deuteration by observing the absence of specific proton signals. tutorchase.com | Disappearance of the singlet peak corresponding to the -OCH3 protons. |
| Deuterium (²H) NMR | Directly detects the deuterium signal, confirming its presence and location. sigmaaldrich.com | A signal appears at the chemical shift corresponding to the methoxy group, confirming site-specific labeling. |
Mass Spectrometry-Based Isotopic Purity Determination (e.g., High-Resolution Mass Spectrometry)
High-resolution mass spectrometry (HRMS) is a powerful technique for ascertaining the isotopic enrichment of Cefpodoxime-d3 (sodium). By providing highly accurate mass measurements, HRMS can distinguish between the deuterated compound and its unlabeled counterpart, as well as any partially deuterated species.
The analysis involves the precise determination of the monoisotopic mass of the molecular ion. For Cefpodoxime-d3, the expected monoisotopic mass is approximately 430.08085586 Da. The presence of a prominent peak at this mass-to-charge ratio (m/z) in the mass spectrum confirms the successful incorporation of the three deuterium atoms. The relative intensities of the isotopic peaks are used to calculate the percentage of isotopic enrichment, which is a critical measure of the purity of the labeled compound.
Table 1: Theoretical Isotopic Distribution for Cefpodoxime-d3
| Isotopic Peak | Relative Abundance (%) |
|---|---|
| M | 100.00 |
| M+1 | 17.56 |
| M+2 | 5.34 |
| M+3 | 1.03 |
This table represents a theoretical calculation and may not reflect the exact experimental values.
Nuclear Magnetic Resonance Spectroscopy for Deuterium Distribution (e.g., 1H-NMR, 13C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable information regarding the specific location of the deuterium atoms within the Cefpodoxime-d3 (sodium) molecule.
In a typical ¹H-NMR spectrum of Cefpodoxime, the methoxy group protons would appear as a distinct singlet. However, in the ¹H-NMR spectrum of Cefpodoxime-d3, this singlet would be significantly diminished or absent, confirming the successful replacement of the three protons with deuterium atoms.
¹³C-NMR spectroscopy further corroborates the position of deuteration. The carbon atom of the methoxy group in Cefpodoxime-d3 will exhibit a characteristic triplet splitting pattern due to the coupling with the deuterium nucleus (which has a spin of 1). Furthermore, the chemical shift of this carbon will be slightly altered compared to the non-deuterated compound, a phenomenon known as the deuterium isotope effect.
Table 2: Expected ¹³C-NMR Chemical Shift Changes upon Deuteration of Cefpodoxime
| Carbon Atom | Expected Chemical Shift (ppm) in Cefpodoxime | Expected Chemical Shift (ppm) in Cefpodoxime-d3 |
|---|
These are approximate values and can vary based on the solvent and experimental conditions.
Comprehensive Structural Elucidation of Cefpodoxime-d3 (Sodium)
A thorough structural confirmation and purity assessment of Cefpodoxime-d3 (sodium) is achieved through a combination of advanced spectroscopic and chromatographic techniques.
Advanced Spectroscopic Characterization (e.g., IR, UV-Vis)
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide further confirmation of the structural integrity of the Cefpodoxime-d3 (sodium) molecule.
The IR spectrum of Cefpodoxime-d3 (sodium) is expected to be very similar to that of unlabeled Cefpodoxime sodium, as the fundamental molecular structure remains unchanged. Key characteristic absorption bands for the β-lactam ring, amide groups, and other functional moieties will be present. Subtle shifts in the vibrational frequencies of the C-D bonds compared to C-H bonds may be observable but are often minor.
Table 3: Characteristic IR Absorption Bands for Cefpodoxime
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| β-lactam C=O | ~1760 |
| Amide C=O | ~1670 |
| C=N | ~1620 |
The UV-Vis spectrum is primarily influenced by the electronic transitions within the chromophoric parts of the molecule. As the deuteration of the methoxy group does not significantly alter the major chromophores, the UV-Vis spectrum of Cefpodoxime-d3 (sodium) is expected to exhibit the same absorption maxima (λmax) as the non-deuterated compound, typically around 235 nm and 263 nm in a suitable solvent.
Chromatographic Purity Evaluation (e.g., HPLC, GC)
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the chemical purity of Cefpodoxime-d3 (sodium). A validated reversed-phase HPLC method can effectively separate Cefpodoxime-d3 from any potential impurities, including the unlabeled Cefpodoxime and any synthetic precursors or degradation products.
The purity is determined by integrating the peak area of the Cefpodoxime-d3 eluting from the column and expressing it as a percentage of the total peak area of all components in the chromatogram. A high percentage, typically greater than 98%, indicates a high degree of chemical purity.
Gas chromatography (GC) is generally not a suitable method for the analysis of Cefpodoxime and its deuterated analog due to their low volatility and thermal instability.
Table 4: Typical HPLC Parameters for Cefpodoxime Analysis
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase |
| Mobile Phase | Gradient of acetonitrile (B52724) and water with an acidic modifier |
| Flow Rate | ~1.0 mL/min |
| Detection | UV at ~254 nm |
Advanced Analytical Methodologies Utilizing Cefpodoxime D3 Sodium
Fundamental Role as an Internal Standard in Quantitative Bioanalysis
In the precise quantification of therapeutic agents in biological fluids, an internal standard is indispensable for ensuring accuracy and correcting for variations during sample processing and analysis. biopharmaservices.com Cefpodoxime-d3 (sodium) is ideally suited for this role in the analysis of cefpodoxime (B17579) due to its structural and physicochemical similarity to the analyte. medchemexpress.com
Principles of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample prior to any sample preparation steps. nih.gov In this case, Cefpodoxime-d3 (sodium) acts as the stable isotope-labeled internal standard (SIL-IS). chromatographyonline.com
The core principle of IDMS is that the SIL-IS and the native analyte (cefpodoxime) behave nearly identically during extraction, chromatography, and ionization. nih.gov Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, a highly accurate and precise quantification can be achieved, as this ratio remains constant irrespective of sample loss. biopharmaservices.com
The use of a deuterated standard like Cefpodoxime-d3 is advantageous because the deuterium (B1214612) atoms increase the mass of the molecule without significantly altering its chemical properties. medchemexpress.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical chemical behavior ensures they co-elute chromatographically and experience similar ionization efficiencies. chromatographyonline.com
Mitigation of Matrix Effects in Complex Biological Samples
Biological samples such as plasma, serum, and urine are complex mixtures containing numerous endogenous components like salts, lipids, and proteins. nih.gov These components can interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to a phenomenon known as the matrix effect. nih.gov The matrix effect can either suppress or enhance the analyte signal, leading to inaccurate quantification. nih.gov
The use of a SIL-IS like Cefpodoxime-d3 (sodium) is a highly effective strategy to mitigate matrix effects. chromatographyonline.comdrawellanalytical.com Since Cefpodoxime-d3 co-elutes with the unlabeled cefpodoxime, both compounds are subjected to the same matrix interferences at the same time. chromatographyonline.com Consequently, any suppression or enhancement of the cefpodoxime signal will be mirrored by a similar change in the Cefpodoxime-d3 signal. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is effectively normalized, leading to more reliable and accurate results. biopharmaservices.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of drugs in biological matrices due to its high sensitivity, selectivity, and speed. nih.goviosrjournals.org The use of Cefpodoxime-d3 (sodium) as an internal standard is integral to the development and validation of robust LC-MS/MS methods for cefpodoxime.
Method Development and Optimization for Cefpodoxime Quantification
The development of a reliable LC-MS/MS method for cefpodoxime quantification involves the careful optimization of several parameters to achieve the desired sensitivity, selectivity, and chromatographic performance.
The choice of the chromatographic column and mobile phase is crucial for achieving efficient separation of cefpodoxime from endogenous matrix components. Reversed-phase chromatography is commonly employed for the analysis of cefpodoxime.
Chromatographic Columns: C18 columns are frequently used due to their hydrophobicity, which allows for good retention and separation of moderately polar compounds like cefpodoxime. nih.govcolab.ws Columns with smaller particle sizes (e.g., 5 µm or less) and shorter lengths can provide faster analysis times and improved peak shapes. thermofisher.com
Mobile Phases: The mobile phase typically consists of a mixture of an aqueous component and an organic solvent. The aqueous phase often contains additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. nih.govcolab.ws The organic component is usually acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the timely elution of all components and to clean the column. nih.gov
A representative set of chromatographic conditions for the analysis of cefpodoxime is summarized in the table below.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Mass spectrometric detection for cefpodoxime is typically performed using an electrospray ionization (ESI) source, which is well-suited for polar and thermally labile molecules. nih.gov
Ionization Mode: Cefpodoxime can be ionized in both positive and negative ion modes. However, positive ion mode is often preferred as it can provide a more intense and stable signal for cephalosporins. nih.gov In positive ion mode, cefpodoxime readily forms a protonated molecule, [M+H]⁺.
Multiple Reaction Monitoring (MRM): For quantitative analysis, tandem mass spectrometry is operated in the Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive technique involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard. The precursor ion is the protonated molecule of the compound, which is then fragmented in the collision cell of the mass spectrometer to generate characteristic product ions.
The optimization of MS parameters such as declustering potential, collision energy, and ion source settings is critical for maximizing the signal intensity of the selected MRM transitions. researchgate.net Representative MRM transitions for cefpodoxime and its deuterated internal standard, Cefpodoxime-d3, are presented in the table below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Cefpodoxime | 428.1 | 243.1 |
| Cefpodoxime-d3 | 431.1 | 246.1 |
The selection of these specific transitions ensures that the detection is highly selective for cefpodoxime and Cefpodoxime-d3, minimizing the potential for interference from other compounds in the sample matrix.
Method Validation in Preclinical Matrices (e.g., Plasma, Tissue Homogenates)
The validation of analytical methods is essential to ensure their reliability for quantifying drugs in preclinical matrices like plasma and tissue homogenates. For cefpodoxime, methods have been developed and validated in human and rabbit plasma, establishing a framework applicable to preclinical studies. nih.govnih.gov While Cefpodoxime-d3 (sodium) is typically used as an internal standard for Liquid Chromatography-Mass Spectrometry (LC-MS), the validation principles are universal.
Evaluation of Linearity, Accuracy, and Precision
A cornerstone of method validation is establishing linearity, accuracy, and precision. researchgate.net Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a specific range. For Cefpodoxime Proxetil, the prodrug of cefpodoxime, linearity in plasma has been demonstrated over concentration ranges from 0.195 µg/mL to 50 µg/mL, with coefficients of correlation (r²) consistently achieving values of 0.999 or higher. nih.govresearchgate.net
Accuracy refers to the closeness of measured values to the true value, while precision measures the reproducibility of the results. Validation studies for cefpodoxime assays report accuracy and precision to be well within the generally accepted limits of ±15% for standard samples and ±20% for the Lower Limit of Quantification (LLOQ). nih.govresearchgate.net Intraday precision (repeatability) and interday precision (intermediate precision) are assessed to ensure the method's robustness over time.
Table 1: Representative Linearity and LLOQ Data for Cefpodoxime Analysis
| Parameter | Reported Value | Matrix | Reference |
|---|---|---|---|
| Linearity Range | 0.195 - 50 µg/mL | Human Plasma | nih.gov |
| Correlation Coefficient (r²) | 0.999 | Human Plasma | nih.gov |
| Linearity Range | 0.5 - 50 µg/mL | Rabbit Plasma | nih.gov |
| Correlation Coefficient (r²) | 0.9905 | Rabbit Plasma | nih.gov |
| LLOQ | 0.195 µg/mL | Human Plasma | researchgate.net |
Table 2: Summary of Accuracy and Precision for Cefpodoxime Bioanalytical Methods
| Validation Parameter | Acceptance Criteria | Typical Reported Finding | Reference |
|---|---|---|---|
| Intraday Accuracy | Within ±15% of nominal value | 86.86% to 98.11% | researchgate.net |
| Interday Accuracy | Within ±15% of nominal value | 91.86% to 100.16% | researchgate.net |
| Intraday Precision (%CV) | ≤15% | Not explicitly stated but implied by accuracy | researchgate.net |
| Interday Precision (%CV) | ≤15% | Not explicitly stated but implied by accuracy | researchgate.net |
Assessment of Stability and Recovery
The stability of an analyte in a biological matrix under various storage and processing conditions is a critical validation parameter. For cefpodoxime, stability has been evaluated under conditions such as freeze-thaw cycles and short-term storage, with the analyte demonstrating good stability. researchgate.net
Analytical recovery is the efficiency of the extraction process used to isolate the analyte from the complex biological matrix. Studies on Cefpodoxime Proxetil show that the recovery from plasma is consistently high, often above 89%, indicating an effective and reliable extraction procedure. nih.govresearchgate.net A high and consistent recovery is vital for ensuring the accuracy and sensitivity of the assay.
High-Performance Liquid Chromatography (HPLC) with Alternative Detection
HPLC is a foundational technique for the analysis of pharmaceuticals like cefpodoxime. While mass spectrometry is often paired with HPLC for bioanalysis (utilizing Cefpodoxime-d3 as an internal standard), alternative detection methods, particularly Ultraviolet (UV) detection, are also widely employed.
Development of HPLC-UV Methods for Labeled Compound Analysis
HPLC methods with UV detection are commonly developed for the quantification of cefpodoxime and its prodrug in various formulations. nih.govscience.gov These methods are valued for their simplicity, robustness, and cost-effectiveness. The development process involves optimizing several key parameters, including the choice of a suitable stationary phase (e.g., C18 column), mobile phase composition (e.g., mixtures of acetonitrile, methanol, and aqueous buffers), flow rate, and the UV detection wavelength (e.g., 235 nm or 247 nm). nih.govnih.gov
When analyzing an isotopically labeled compound like Cefpodoxime-d3 with a UV detector, the chromatographic behavior is expected to be nearly identical to its unlabeled counterpart. acs.org The deuterium substitution results in a negligible change to the molecule's chromophore, meaning it will absorb UV light at the same wavelength and with the same intensity as unlabeled cefpodoxime. Therefore, an established HPLC-UV method for cefpodoxime can be directly applied to determine the concentration and purity of a Cefpodoxime-d3 (sodium) standard. nih.gov
Application of Analytical Quality by Design (AQbD) in Method Development
Analytical Quality by Design (AQbD) is a systematic approach to method development that emphasizes proactive quality integration and risk management. sepscience.comresearchgate.net This modern strategy moves away from traditional trial-and-error optimization towards a more comprehensive understanding of how method parameters affect performance. sepscience.com
The AQbD process for developing an HPLC method for Cefpodoxime-d3 (sodium) would follow several key steps:
Define the Analytical Target Profile (ATP) : This initial step outlines the goals of the method, including what needs to be measured (e.g., purity, concentration) and the required performance characteristics (e.g., accuracy, precision, sensitivity). celonpharma.commdpi.com
Identify Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs) : CMAs are the analytical responses that ensure quality (e.g., peak resolution, retention time), while CMPs are the variables that can impact them (e.g., mobile phase pH, column temperature, flow rate). celonpharma.com
Risk Assessment and Design of Experiments (DoE) : A risk assessment (e.g., using an Ishikawa "fishbone" diagram) identifies which CMPs pose the highest risk to the CMAs. researchgate.netcelonpharma.com Statistical tools like Design of Experiments (DoE) are then used to systematically study the interactions between these critical parameters. sepscience.com
Establish the Method Operable Design Region (MODR) : The data from DoE studies are used to define a robust "design space" or MODR. celonpharma.com Within this region, the method is proven to consistently meet the ATP, providing operational flexibility without requiring re-validation for minor adjustments. mdpi.com
By applying AQbD, a more robust and reliable HPLC-UV method can be developed, ensuring consistent performance throughout the analytical method's lifecycle. impactfactor.org
Application in In Vitro and Ex Vivo Biological Sample Analysis
Validated analytical methods are crucial for quantifying drug concentrations in various non-clinical research settings. In vitro (in a controlled environment outside a living organism) and ex vivo (using tissue from an organism) studies are fundamental in early-stage drug development.
In in vitro studies, such as dissolution testing or cell-based assays, analytical methods are used to measure the concentration of cefpodoxime to understand its release characteristics from a formulation or its antibacterial activity against microbial isolates. nih.govdntb.gov.ua
Ex vivo models, which may use excised tissues like pig skin, serve as a bridge between in vitro experiments and in vivo studies. frontiersin.orgmdpi.com For instance, an analytical method could be used to quantify cefpodoxime in an ex vivo skin infection model to assess the efficacy of a topical formulation. frontiersin.org In such analyses, particularly when using LC-MS for quantification from a complex biological extract, Cefpodoxime-d3 (sodium) would be the ideal internal standard. Its chemical and physical properties are virtually identical to the unlabeled analyte, ensuring it behaves similarly during sample extraction and chromatographic separation, thus correcting for any analyte loss and variations in instrument response.
Analysis in Cell Culture Supernatants and Lysates
In vitro cell-based assays are fundamental in preclinical drug discovery to assess efficacy, transport, and metabolism. Accurate quantification of an analyte in cell culture media (supernatants) and within the cells (lysates) is crucial for interpreting these experiments. The use of Cefpodoxime-d3 (sodium) as an internal standard is integral to achieving reliable data in these matrices.
A typical quantitative method involves LC-MS/MS, which offers high sensitivity and selectivity. For analysis, a known concentration of Cefpodoxime-d3 (sodium) is added to the supernatant or lysate samples at the beginning of the preparation process. A common and straightforward sample preparation technique for these matrices is protein precipitation. An organic solvent, such as acetonitrile or methanol, is added to the sample to denature and precipitate proteins, which can interfere with the analysis. After vortexing and centrifugation, the clear supernatant containing the analyte and the Cefpodoxime-d3 internal standard is collected for analysis.
Chromatographic separation is generally performed on a C18 reversed-phase column. The mobile phase often consists of a mixture of an aqueous component (like water with a small amount of formic acid to improve peak shape) and an organic component (such as acetonitrile or methanol). The gradient elution, where the proportion of the organic solvent is increased over time, allows for the separation of Cefpodoxime and its internal standard from other matrix components.
Detection is achieved using a tandem mass spectrometer, typically with an electrospray ionization (ESI) source operating in positive ion mode. The instrument is set to monitor specific mass-to-charge (m/z) transitions for both Cefpodoxime and Cefpodoxime-d3 using Multiple Reaction Monitoring (MRM). The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and quantify the concentration of Cefpodoxime in the unknown samples. This ratiometric measurement corrects for potential sample loss during preparation and variations in instrument response.
Table 1: Representative LC-MS/MS Method Validation Parameters for Cefpodoxime in Cell Lysate
| Validation Parameter | Result |
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | 85 - 110% |
| Matrix Effect | Minimal |
Quantification in Tissue Extracts from Preclinical Models
Determining drug concentrations in various tissues is essential in preclinical pharmacokinetic studies to understand the distribution of a compound throughout the body. nih.govresearchgate.net The analysis of tissue homogenates presents significant challenges due to the complexity and variability of the matrix. The incorporation of Cefpodoxime-d3 (sodium) as an internal standard is critical for mitigating these matrix effects and ensuring accurate quantification. oup.com
Sample preparation for tissue analysis begins with the homogenization of the weighed tissue sample in a suitable buffer to create a uniform suspension. This is followed by an extraction step to isolate the drug from the complex biological components. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). iosrjournals.org For Cefpodoxime, a combination of protein precipitation followed by SPE can yield a cleaner extract. colab.wsnih.gov Cefpodoxime-d3 (sodium) is added prior to the initial homogenization step to account for variability throughout the entire process.
The subsequent analysis by LC-MS/MS follows a similar principle to that described for cell culture samples. A reversed-phase C18 column is typically employed for chromatographic separation. iosrjournals.org The mass spectrometer monitors specific MRM transitions for Cefpodoxime and Cefpodoxime-d3, allowing for highly selective detection. The ratio of the analyte signal to the internal standard signal is then used to calculate the concentration of Cefpodoxime in the original tissue sample, often expressed as nanograms per gram (ng/g) of tissue. Studies have utilized such methods to measure the distribution of Cefpodoxime in tissues like muscle and lung in animal models. nih.govoup.com
Table 2: Illustrative Performance Characteristics for Cefpodoxime Quantification in Rat Lung Tissue
| Parameter | Performance Metric |
| Extraction Method | Homogenization & Solid-Phase Extraction |
| Internal Standard | Cefpodoxime-d3 |
| Calibration Range | 5 - 5000 ng/g |
| Inter-assay Accuracy | 92.5% - 108.3% |
| Inter-assay Precision (RSD) | ≤ 12.7% |
| Mean Extraction Recovery | > 88% |
Research Applications in Drug Metabolism and Pharmacokinetics Preclinical and Mechanistic
Investigation of Metabolic Pathways using Deuterated Tracers
Deuterated tracers like Cefpodoxime-d3 are instrumental in the detailed investigation of a drug's metabolic fate. The introduction of deuterium (B1214612) atoms provides a distinct mass signature that can be readily detected by mass spectrometry, facilitating the differentiation of the drug and its metabolites from endogenous compounds.
Identification of Metabolites through Isotopic Mass Shift Analysis
A primary application of Cefpodoxime-d3 is in the identification of its metabolites through isotopic mass shift analysis. When a biological sample (such as plasma, urine, or a liver microsome incubation) is analyzed by mass spectrometry, the parent Cefpodoxime-d3 molecule will exhibit a characteristic mass-to-charge ratio (m/z) that is 3 Daltons higher than its non-deuterated counterpart.
Any metabolites formed from Cefpodoxime-d3 will also retain this deuterium label, resulting in a predictable mass shift in their respective m/z values. This "twin ion" pattern, where the deuterated and non-deuterated compounds appear as a pair with a specific mass difference, allows for the confident identification of drug-related material in complex biological matrices. This technique is particularly advantageous for discovering novel or unexpected metabolites that might otherwise be missed.
Advanced analytical software can be employed to computationally align the mass spectrometry data from samples containing the deuterated and non-deuterated drug. This allows for the filtering and visualization of ions that exhibit the specific mass shift corresponding to the deuterium label, streamlining the process of metabolite identification.
Elucidation of Enzyme-Mediated Biotransformation Reactions
Once metabolites are identified, Cefpodoxime-d3 can aid in elucidating the specific enzyme-mediated biotransformation reactions they have undergone. The location of the deuterium label on the Cefpodoxime (B17579) molecule is crucial in this regard. If a metabolic reaction involves the cleavage of a carbon-deuterium bond, it will proceed at a slower rate than the corresponding carbon-hydrogen bond cleavage. This phenomenon, known as the kinetic isotope effect, can provide valuable insights into the reaction mechanism.
By comparing the metabolic profiles of Cefpodoxime and Cefpodoxime-d3 in in vitro systems, such as human liver microsomes, researchers can infer the involvement of specific enzymes. For instance, a significant decrease in the formation of a particular metabolite from Cefpodoxime-d3 compared to Cefpodoxime would suggest that the deuterated position is a primary site of metabolism.
While Cefpodoxime is reported to undergo minimal metabolism in humans, in vitro studies using Cefpodoxime-d3 could confirm this and identify any minor metabolic pathways mediated by enzymes such as cytochrome P450s or other hydrolases. nih.gov
Mechanistic Studies on Drug Disposition and Excretion in In Vitro Systems and Non-Human Models
Cefpodoxime-d3 is a valuable tool for conducting mechanistic studies on drug disposition and excretion. Its use in in vitro systems and non-human models allows for a detailed understanding of how the drug is absorbed, distributed, and eliminated from the body.
Assessment of Tissue Distribution and Accumulation
Animal models play a crucial role in understanding the distribution of a drug into various tissues. While specific studies utilizing Cefpodoxime-d3 for tissue distribution are not prevalent in published literature, the principles of its application are well-established. In such studies, Cefpodoxime-d3 would be administered to animal models, such as rats or dogs. researchgate.netnih.govnih.govresearchgate.net At various time points, tissue samples would be collected and analyzed by mass spectrometry to determine the concentration of the deuterated parent drug and its metabolites. This allows for a quantitative assessment of tissue penetration and potential accumulation in specific organs.
Studies on non-deuterated Cefpodoxime have provided insights into its tissue distribution. For instance, in rats, free muscle and lung concentrations of cefpodoxime were measured to assess tissue penetration. nih.gov In dogs, the distribution from plasma to interstitial fluid has been investigated, revealing that the tissue concentration of protein-unbound cefpodoxime was similar to that of the protein-unbound plasma concentration. nih.govresearchgate.net Cefpodoxime-d3 could be used in similar studies to provide more precise quantification and to differentiate the administered drug from any potential endogenous interferences.
| Animal Model | Tissue(s) Studied | Key Finding with Non-Deuterated Cefpodoxime | Potential Application of Cefpodoxime-d3 |
|---|---|---|---|
| Rat | Muscle, Lung | Free muscle concentrations were similar to free lung concentrations. nih.gov | Precise quantification of tissue penetration and identification of any tissue-specific metabolites. |
| Dog | Plasma, Interstitial Fluid | Tissue concentration of protein-unbound cefpodoxime was similar to that of the protein-unbound plasma concentration. nih.govresearchgate.net | Accurate determination of the unbound drug concentration in tissues, which is responsible for the pharmacological effect. |
Mechanisms of Renal and Hepatic Elimination (excluding specific human clearance rates)
Cefpodoxime is primarily eliminated via the kidneys. nih.gov In vitro and non-human models are essential for understanding the specific mechanisms involved in its renal and any minor hepatic elimination. Cefpodoxime-d3 can be used as a tracer in these systems to delineate the roles of glomerular filtration, active tubular secretion, and reabsorption in the kidneys, as well as any potential involvement of hepatic transporters and metabolic enzymes.
Studies with non-deuterated Cefpodoxime have shown that its elimination is significantly reduced in patients with impaired renal function, confirming the importance of the renal route. nih.gov While cephalosporins generally have a low propensity for hepatotoxicity, in vitro studies with liver cell lines or microsomes using Cefpodoxime-d3 could definitively characterize any minor hepatic clearance pathways. nih.govmedsafe.govt.nz
Theoretical Aspects of Isotopic Effects on Pharmacokinetics
The substitution of hydrogen with deuterium can, in some cases, alter the pharmacokinetic properties of a drug due to the kinetic isotope effect (KIE). researchgate.net The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of this bond as the rate-limiting step will proceed more slowly for the deuterated compound.
This can have several theoretical implications for the pharmacokinetics of Cefpodoxime-d3:
Metabolic Switching: If a drug has multiple metabolic pathways, slowing down one pathway through deuteration may lead to an increase in metabolism through alternative pathways. This phenomenon, known as metabolic switching, could potentially alter the metabolite profile of the drug.
Reduced Formation of Reactive Metabolites: In some cases, drug toxicity is caused by the formation of reactive metabolites. If the formation of such a metabolite is dependent on the cleavage of a C-H bond, deuteration at that position could reduce the formation of the toxic species.
Examination of Deuterium Kinetic Isotope Effects on Metabolic Stability
The deuterium kinetic isotope effect (KIE) is a phenomenon where the replacement of a hydrogen atom with a deuterium atom at a site of metabolic transformation can lead to a slower rate of reaction. This is due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. In the context of Cefpodoxime-d3, this effect can be leveraged to investigate its metabolic stability.
Cefpodoxime itself undergoes minimal metabolism in humans, with a significant portion of the absorbed drug excreted unchanged in the urine. nih.gov However, understanding any potential minor metabolic pathways is crucial for a complete characterization of the drug. If a site on the Cefpodoxime molecule is susceptible to enzymatic oxidation (e.g., by cytochrome P450 enzymes), deuteration at or near that site would be expected to slow down this metabolic process.
Hypothetical Research Findings:
A hypothetical in vitro study using human liver microsomes could be designed to compare the metabolic turnover of Cefpodoxime with that of Cefpodoxime-d3. The results could be presented as follows:
Table 1: Hypothetical Metabolic Stability of Cefpodoxime and Cefpodoxime-d3 in Human Liver Microsomes
| Compound | Intrinsic Clearance (CLint, µL/min/mg protein) | Half-life (t½, min) |
|---|---|---|
| Cefpodoxime | 15.2 | 45.6 |
| Cefpodoxime-d3 | 8.5 | 81.5 |
This table presents hypothetical data for illustrative purposes.
In this hypothetical scenario, the lower intrinsic clearance and longer half-life of Cefpodoxime-d3 would suggest that the deuterated position is a site of metabolic attack. This information is invaluable for understanding the drug's metabolic profile and for designing derivatives with potentially improved pharmacokinetic properties. nih.govnih.gov
Influence of Deuteration on Drug-Target Interactions (theoretical)
The primary mechanism of action for Cefpodoxime, like other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). thermofisher.com The substitution of hydrogen with deuterium is generally not expected to significantly alter the electronic properties, size, or shape of a molecule. nih.gov Therefore, the direct binding affinity of Cefpodoxime-d3 to its target PBPs is theoretically anticipated to be very similar to that of the non-deuterated compound.
Any investigation into the influence of deuteration on drug-target interactions for Cefpodoxime-d3 would be highly theoretical and likely involve sophisticated computational modeling and biophysical techniques to detect any minor differences in binding kinetics or affinity.
Preclinical Pharmacokinetic Modeling utilizing Stable Isotope Data
Stable isotope-labeled compounds like Cefpodoxime-d3 are instrumental in preclinical pharmacokinetic modeling. They can be used as tracers to differentiate between exogenously administered drug and endogenous compounds, and to conduct "pulse-chase" type experiments to study drug distribution and elimination.
Development of Compartmental and Non-Compartmental Models
Pharmacokinetic data obtained from preclinical studies, often in animal models, can be analyzed using both compartmental and non-compartmental approaches to describe the drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Non-Compartmental Analysis (NCA): This method uses the plasma concentration-time curve to calculate key pharmacokinetic parameters such as the area under the curve (AUC), maximum concentration (Cmax), and half-life (t½) without assuming a specific compartmental model structure. nih.gov
Compartmental Analysis: This approach involves fitting the concentration-time data to a specific model with one or more compartments (e.g., a one-compartment or two-compartment model) to describe the drug's movement throughout the body. nih.gov
The use of Cefpodoxime-d3 as an internal standard in bioanalytical methods (e.g., LC-MS/MS) ensures the accuracy and precision of the concentration data used for both types of modeling. biopharmaservices.com
Illustrative Pharmacokinetic Parameters:
The following table shows a hypothetical comparison of key pharmacokinetic parameters for Cefpodoxime derived from a preclinical study in rats, which could be determined using Cefpodoxime-d3 as an internal standard for quantification.
Table 2: Illustrative Pharmacokinetic Parameters of Cefpodoxime in Rats
| Parameter | Value | Unit |
|---|---|---|
| Cmax | 12.5 | µg/mL |
| Tmax | 2.0 | h |
| AUC(0-inf) | 75.8 | µg*h/mL |
| t½ | 3.5 | h |
| CL/F | 0.22 | L/h/kg |
| Vd/F | 1.1 | L/kg |
This table presents illustrative data for a non-compartmental analysis.
Prediction of Drug Behavior in Biological Systems
The data generated from pharmacokinetic studies, underpinned by the accurate quantification enabled by stable isotope-labeled standards like Cefpodoxime-d3, are crucial for predicting a drug's behavior. These preclinical models help in:
Estimating human pharmacokinetics: Allometric scaling from animal data can be used to predict human pharmacokinetic parameters.
Informing dose selection for clinical trials: Understanding the drug's exposure and clearance in preclinical models helps in selecting a safe and potentially efficacious starting dose in humans.
Evaluating potential drug-drug interactions: Mechanistic models can incorporate in vitro metabolism data to predict how co-administered drugs might affect Cefpodoxime's pharmacokinetics.
Role in Impurity Profiling and Reference Standard Development
Utilization as a Stable Isotope Labeled Impurity Standard
Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative analysis, particularly in mass spectrometry-based methods. veeprho.com Cefpodoxime-d3 (sodium) is utilized as a high-fidelity tool in the impurity profiling of Cefpodoxime (B17579). pharmaffiliates.com Because it is chemically identical to the analyte of interest but has a different mass due to the incorporation of deuterium (B1214612) atoms, it exhibits nearly identical behavior during sample preparation, chromatography, and ionization. veeprho.commedchemexpress.com This co-elution and similar behavior allow it to accurately compensate for variations in sample extraction, matrix effects, and instrument response, leading to more precise and accurate quantification of impurities.
The primary application of Cefpodoxime-d3 (sodium) is as an internal standard for the precise quantification of process-related impurities and degradation products in Cefpodoxime drug substances and products. veeprho.com Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to separate and detect these impurities. nih.gov By adding a known amount of Cefpodoxime-d3 (sodium) to the sample, a ratio of the signal from the unlabeled impurity to the labeled standard can be established. This isotope dilution method allows for highly accurate measurement, as the ratio is largely unaffected by experimental variability.
This is crucial for ensuring that the levels of impurities, which can arise during synthesis or degradation, are below the thresholds established by regulatory bodies like the International Council for Harmonisation (ICH). nih.gov
Table 1: Selected Impurities of Cefpodoxime Proxetil Identified in Analytical Studies
| Impurity Name/Identifier | Molecular Formula | Common Source |
|---|---|---|
| Cefpodoxime Acid (Impurity A) | C₁₅H₁₇N₅O₆S₂ | Degradation Product |
| Cefpodoxime Proxetil Impurity B | C₂₁H₂₇N₅O₉S₂ | Synthesis-Related |
| Cefpodoxime Proxetil Impurity D | C₂₁H₂₇N₅O₉S₂ | Synthesis-Related |
| Cefpodoxime Proxetil Impurity E | C₂₂H₂₇N₅O₁₀S₂ | Synthesis-Related |
This table is illustrative and based on impurities identified in research studies. pharmaffiliates.comnih.gov
Advanced analytical methodologies are used to identify and characterize impurities in Cefpodoxime. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS, LC-MS/MS) is a powerful technique for this purpose. nih.govlupinepublishers.com In these methods, Cefpodoxime-d3 (sodium) serves as a crucial marker.
During method development, the labeled standard helps to confirm the retention time of the actual Cefpodoxime acid impurity. nih.gov In mass spectrometry, the known mass difference between the unlabeled impurity and the Cefpodoxime-d3 standard helps in unequivocally identifying the impurity's corresponding mass spectral peak, even at very low concentrations. The fragmentation pattern of Cefpodoxime-d3 (sodium) in tandem mass spectrometry (MS/MS) can also be compared to that of potential unknown impurities to aid in their structural elucidation. nih.gov
Development and Validation of Analytical Reference Standards
The reliability of any quantitative analysis depends on the quality of the reference standards used. usp.org Cefpodoxime-d3 (sodium) is developed as a fully characterized chemical compound to be used as a reference standard for Cefpodoxime and its impurities. axios-research.comacanthusresearch.com These standards are essential for method development, validation, and routine quality control applications. synzeal.comclearsynth.com
Before Cefpodoxime-d3 (sodium) can be used as a reference standard, it must undergo a rigorous qualification and certification process. This process involves:
Structural Confirmation: Extensive spectroscopic analysis (e.g., NMR, Mass Spectrometry, IR) is performed to confirm the chemical structure and the position of the deuterium labels.
Purity Determination: Chromatographic techniques (e.g., HPLC, GC) are used to assess chemical purity and identify any potential impurities.
Isotopic Enrichment: Mass spectrometry is used to determine the percentage of the molecule that has been successfully labeled with deuterium, ensuring a high degree of isotopic incorporation.
Content Assignment: A precise concentration or content is assigned to the standard through quantitative analysis, often against a highly purified primary standard.
This comprehensive characterization ensures the identity, purity, and concentration of the standard are well-documented and reliable.
Certified Cefpodoxime-d3 (sodium) reference standards are used in pharmaceutical quality control (QC) laboratories for the routine analysis of Cefpodoxime Proxetil batches. axios-research.comsynzeal.com Their use in validated analytical methods ensures that the drug product consistently meets the quality specifications filed with regulatory authorities. clearsynth.com
For regulatory submissions, such as Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs), the use of well-characterized SIL standards demonstrates the robustness and accuracy of the analytical methods used to control impurities. synzeal.com This adherence to regulatory expectations is critical for gaining and maintaining marketing authorization for the pharmaceutical product.
Application in Forced Degradation Studies for Analytical Method Development
Forced degradation, or stress testing, is a critical component of developing and validating stability-indicating analytical methods. nih.gov These studies involve subjecting the drug substance to harsh conditions such as acid, base, oxidation, heat, and light to intentionally produce degradation products. lupinepublishers.compharmtech.com The goal is to identify the likely degradation pathways and to demonstrate that the analytical method can effectively separate the intact drug from all potential degradation products. nih.gov
In the context of Cefpodoxime, forced degradation studies generate a complex mixture of degradants. nih.govresearchgate.net Cefpodoxime-d3 (sodium) plays a key role in the subsequent analysis of these stressed samples. It is used as an internal standard to accurately identify and quantify the Cefpodoxime acid degradant that is formed under these conditions. This helps in understanding the degradation profile of the drug and ensures the developed analytical method is specific and capable of monitoring stability over the product's shelf-life.
Table 2: Typical Conditions Employed in Forced Degradation Studies
| Stress Condition | Typical Reagents and Parameters | Purpose |
|---|---|---|
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl), elevated temperature | To identify acid-labile degradation products |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH), room temperature | To identify base-labile degradation products |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂), room temperature | To identify oxidative degradation products |
| Thermal Degradation | Dry heat (e.g., 60-100°C) | To assess the effect of heat on stability |
| Photodegradation | Exposure to UV light (e.g., 254 nm) or fluorescent light | To assess light sensitivity and photostability |
This table represents a general strategy for forced degradation studies as outlined by regulatory guidance and applied in research. lupinepublishers.comnih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
| Cefpodoxime |
| Cefpodoxime-d3 (sodium) |
| Cefpodoxime Proxetil |
| Cefpodoxime Acid |
| Acetonitrile (B52724) |
| Acetic Acid |
| Formic Acid |
| Methanol |
| Hydrochloric Acid |
| Sodium Hydroxide |
Stress Testing of Cefpodoxime Proxetil and Identification of Degradants
Forced degradation, or stress testing, is a crucial component of drug development that helps to identify potential degradation products and establish the intrinsic stability of a drug molecule. akjournals.com In the case of Cefpodoxime Proxetil, studies have been conducted by subjecting the drug substance to a variety of harsh conditions as stipulated by ICH guidelines, including acidic and alkaline hydrolysis, oxidation, heat, and photolysis. lupinepublishers.comakjournals.com
These studies utilize advanced analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) often coupled with mass spectrometry (LC-MS), to separate and identify the resulting degradants. lupinepublishers.comdoaj.orgnih.gov Research has shown that Cefpodoxime Proxetil degrades under these various stress conditions, leading to the formation of numerous impurities. lupinepublishers.comresearchgate.net One study successfully characterized 15 impurities in commercial samples, which included seven known impurities and eight previously unidentified ones. doaj.orgnih.gov Through this rigorous testing, it was determined that four of these impurities were direct degradation products, while others originated from the synthesis process. nih.gov
The table below summarizes the typical conditions used in stress testing for Cefpodoxime Proxetil and the general outcomes.
Table 1: Summary of Forced Degradation Conditions for Cefpodoxime Proxetil
| Stress Condition | Reagent/Method | Typical Outcome |
|---|---|---|
| Acid Hydrolysis | Hydrochloric Acid (HCl) | Significant degradation observed. akjournals.comresearchgate.net |
| Alkali Hydrolysis | Sodium Hydroxide (NaOH) | Significant degradation observed. akjournals.comresearchgate.net |
| Oxidation | Hydrogen Peroxide (H₂O₂) | Degradation occurs, forming oxidative impurities. akjournals.comresearchgate.net |
| Thermal Degradation | Dry Heat (e.g., 60°C) | Degradation observed, particularly of the R-epimer. lupinepublishers.comresearchgate.net |
| Photodegradation | UV Irradiation | Drug substance shows susceptibility to degradation under light. lupinepublishers.comakjournals.com |
The data generated from these stress tests are fundamental for developing stability-indicating analytical methods, which can effectively measure the drug in the presence of its degradation products. akjournals.com This ensures that only high-quality, stable, and safe Cefpodoxime Proxetil is released to the market.
Use of Labeled Standards to Monitor Degradation Pathways
Stable isotope-labeled (SIL) compounds like Cefpodoxime-d3 (sodium salt) are indispensable tools for the accurate quantification of analytes in complex mixtures, such as those generated during forced degradation studies. alfa-chemistry.comacanthusresearch.com When used as an internal standard in quantitative analysis, particularly with LC-MS methods, Cefpodoxime-d3 enhances the accuracy, precision, and reproducibility of the results. veeprho.comamerigoscientific.com
An internal standard is a compound with physicochemical properties very similar to the analyte, which is added in a known concentration to all samples, including calibration standards and quality controls. amerigoscientific.com Because the SIL standard is nearly identical to the unlabeled analyte, it experiences similar effects during sample preparation (e.g., extraction, derivatization) and analysis (e.g., chromatographic separation, ionization in the mass spectrometer). acanthusresearch.comnih.gov Any procedural variations or matrix effects that impact the analyte will similarly impact the internal standard. amerigoscientific.com
The key difference is that the labeled standard, such as Cefpodoxime-d3, has a higher mass due to the replacement of hydrogen atoms with deuterium. acanthusresearch.com This mass difference allows the mass spectrometer to detect and distinguish it from the unlabeled Cefpodoxime and its degradants. alfa-chemistry.com By calculating the ratio of the analyte's response to the internal standard's response, analysts can correct for experimental variability and achieve highly accurate quantification. amerigoscientific.com
The table below illustrates the principle of using a labeled standard in a hypothetical degradation study.
Table 2: Conceptual Use of Cefpodoxime-d3 in Quantitative Analysis
| Sample Component | Mass (Hypothetical) | MS Signal Intensity (Analyte/Standard Ratio) | Purpose |
|---|---|---|---|
| Cefpodoxime (from degraded Proxetil) | X | Variable (based on degradation) | The target analyte to be quantified. |
| Cefpodoxime-d3 (Internal Standard) | X + 3 | Constant (known amount added) | Reference compound to correct for analytical variability. |
| Degradation Product Y | Y | Variable (based on degradation) | A specific impurity being monitored and quantified. |
By tracking the decrease in the parent drug and the corresponding increase in specific degradants relative to the constant signal of Cefpodoxime-d3, researchers can accurately model degradation kinetics. akjournals.com This information is vital for determining the shelf-life of the drug product and understanding its degradation pathways, ultimately leading to the development of more stable formulations.
Theoretical and Computational Studies on Cefpodoxime and Its Deuterated Analogs
Quantum Chemical Investigations of Molecular Structure and Reactivity
Quantum chemical methods are employed to elucidate the electronic structure and predict the reactivity of molecules with a high degree of accuracy.
Quantum chemical computations, such as those using Density Functional Theory (DFT), have been utilized to determine the electrophilicity and nucleophilicity of Cefpodoxime (B17579) acid. researchgate.net The electrostatic potential on the surface of the Cefpodoxime molecule indicates the distribution of electrons and can help in understanding drug-receptor interactions. researchgate.net The electrophilicity index (ω) is a measure of the energy lowering due to the maximal flow of electrons between a donor and an acceptor. researchgate.net A higher value of the chemical potential (μ) and the electrophilicity index (ω) characterizes a more reactive electrophile. researchgate.net These parameters are crucial in predicting the active sites of the molecule and the nature of its interactions with biological targets like β-lactamases. researchgate.net
For Cefpodoxime-d3, while specific computational studies are not widely available, the introduction of deuterium (B1214612) is not expected to significantly alter the ground-state electronic properties such as electrophilicity and nucleophilicity. These properties are primarily determined by the electron distribution, which is largely unaffected by the change in neutron count in the methoxy (B1213986) group. However, the vibrational energy levels will be altered, which can have an impact on reaction kinetics (see Section 6.2.).
Table 1: Calculated Electronic Properties of Cefpodoxime Acid
| Property | Value (Arbitrary Units) | Significance |
|---|---|---|
| Chemical Potential (μ) | - | Indicates the escaping tendency of electrons. |
| Electrophilicity Index (ω) | - | Measures the propensity of the molecule to accept electrons. |
| Nucleophilicity | - | Describes the ability of the molecule to donate electrons. |
Note: Specific numerical values from publicly available literature are limited.
The three-dimensional structure of a drug molecule is critical for its biological activity. nih.gov Cefpodoxime is a flexible molecule with several rotatable bonds, leading to a variety of possible conformations. guidetopharmacology.org Computational methods are used to perform conformational analysis to identify the low-energy, and therefore most probable, conformations of the molecule. nih.gov Studies on Cefpodoxime proxetil, a prodrug of Cefpodoxime, have highlighted the presence of three key rings: the aminothiazole ring, the β-lactam ring, and the dihydrothiazine ring, which contribute to its stability against β-lactamases. scispace.com
The substitution of hydrogen with deuterium in the methoxy group of Cefpodoxime-d3 is not expected to significantly change the preferred conformations of the molecule. The bond lengths and angles will be minimally affected. However, the vibrational frequencies associated with the C-D bonds will be lower than those of the C-H bonds. This can lead to subtle changes in the conformational energy landscape and the populations of different conformers, although these effects are generally small.
Molecular Dynamics Simulations of Isotopic Effects
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of molecules over time, providing insights into processes such as conformational changes, solvent interactions, and the effects of isotopic substitution.
The interaction of a drug molecule with its surrounding solvent, typically water, is crucial for its solubility and bioavailability. MD simulations can model the formation and dynamics of the solvation shell around Cefpodoxime. While specific MD simulations for Cefpodoxime-d3 are not readily found in the literature, the principles of how deuteration affects hydrogen bonding are well-established. Deuterium forms slightly stronger hydrogen bonds than protium (B1232500). This is due to the lower zero-point energy of the D-O bond compared to the H-O bond, leading to a shorter and stronger bond.
In a simulation of Cefpodoxime-d3 in water, one would expect to observe subtle differences in the structure and dynamics of the water molecules in the first solvation shell, particularly around the deuterated methoxy group, compared to the non-deuterated compound. This could manifest as slightly longer residence times for water molecules hydrogen-bonded to the deuterated group.
Hydrogen-deuterium exchange (HDX) rates can be predicted theoretically and are sensitive to the local environment, including solvent accessibility and hydrogen bonding. While Cefpodoxime-d3 is specifically deuterated at the methoxy group, which is not readily exchangeable, theoretical predictions of exchange rates for other labile protons on the molecule could be performed. Computational methods, including MD simulations, can be used to predict which hydrogens are more likely to exchange with deuterium from a D₂O solvent. aiche.org The rate of exchange is influenced by factors such as pH and temperature. nih.gov
In Silico Modeling of Metabolic Sites and Deuterium Incorporation
Computational models can be used to predict the sites of metabolism on a drug molecule. nih.gov Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for drug metabolism. scispace.com The replacement of hydrogen with deuterium at a site of metabolism can slow down the rate of metabolic transformation, a phenomenon known as the kinetic isotope effect (KIE). nih.gov
For Cefpodoxime, in silico models could predict potential sites of oxidative metabolism. If the methoxy group is identified as a potential site of metabolism (e.g., O-demethylation), then the C-D bonds in Cefpodoxime-d3 would be stronger and more difficult to break than the corresponding C-H bonds in Cefpodoxime. This would lead to a slower rate of metabolism at this position. This can potentially lead to a "metabolic switching" phenomenon, where metabolism is redirected to other sites on the molecule. nih.gov Such a switch in metabolism could alter the drug's pharmacokinetic profile and potentially reduce the formation of certain metabolites. nih.gov
Table 2: Predicted Effects of Deuteration on Cefpodoxime Metabolism
| Metabolic Pathway | Predicted Effect of Deuteration at Methoxy Group | Rationale |
|---|---|---|
| O-Demethylation | Decreased rate | Kinetic Isotope Effect (stronger C-D bond) |
| Metabolism at other sites | Potentially increased rate | Metabolic Switching |
Prediction of Cytochrome P450 Metabolism Sites
The Cytochrome P450 (CYP) superfamily of enzymes is crucial for the metabolism of a vast number of xenobiotics, including many pharmaceutical drugs. nih.govmdpi.com Computational prediction of the sites of metabolism (SOMs) on a drug molecule is a key step in understanding its pharmacokinetic profile. nih.govacs.org These predictive models use various approaches, including ligand-based methods that rely on known substrate data and structure-based methods that involve docking the molecule into the enzyme's active site. nih.govacs.org
While Cefpodoxime is reported to undergo minimal metabolism in humans, with a significant portion of the drug excreted unchanged in the urine, computational models can still be employed to identify potential sites susceptible to minor oxidative metabolism by CYP enzymes. drugbank.comnih.gov Such analyses can highlight "metabolic soft spots" that could, under specific conditions or in certain patient populations, be targets for enzymatic transformation.
Computational tools like FAME 2, GLORY, and others analyze the molecule's structure to predict which atoms are most likely to undergo metabolic reactions such as hydroxylation, N-dealkylation, or O-demethylation. frontiersin.org For a molecule like Cefpodoxime, several sites could be flagged by these predictive algorithms as potential, albeit likely minor, locations for CYP-mediated oxidation.
Table 1: Predicted Susceptible Sites for Cytochrome P450 Metabolism in Cefpodoxime Based on Common Computational Models
| Molecular Site | Potential CYP-Mediated Reaction | Common Computational Prediction Method |
|---|---|---|
| Methoxy group on the dihydrothiazine ring | O-demethylation | Rule-based expert systems, quantum mechanical calculations |
| Aminothiazole ring | Aromatic hydroxylation | Molecular docking, machine learning models |
| Methoxyimino side chain | O-demethylation | Quantum mechanical calculations, pharmacophore modeling |
Simulation of Deuteration Impact on Enzyme-Substrate Interactions
The substitution of hydrogen with its heavier isotope, deuterium, at a specific molecular site can significantly alter the rate of metabolic reactions involving the cleavage of that carbon-hydrogen bond. This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a cornerstone of using deuteration to improve a drug's metabolic stability. nih.govresearchgate.net Computational simulations are invaluable for predicting and understanding the impact of such isotopic substitution on enzyme-substrate interactions.
Cefpodoxime-d3 features deuterium atoms on the methoxyimino group. nih.gov If this site were to be a target for CYP-mediated O-demethylation, the increased mass of the C-D bond compared to the C-H bond would require more energy to break, thus slowing down the reaction rate. Molecular dynamics (MD) simulations can model the binding of both Cefpodoxime and Cefpodoxime-d3 within the active site of a specific CYP isozyme. These simulations can provide detailed information on binding affinity, conformational changes, and the orientation of the substrate relative to the enzyme's reactive heme center. nih.gov
By comparing these simulations, researchers can quantify the expected impact of deuteration. The primary predicted effect would be a reduction in the rate of metabolism at the deuterated site. nih.gov This could, in turn, reduce the formation of specific metabolites and potentially decrease time-dependent inhibition of CYP enzymes, an effect that has been observed for some deuterated compounds. nih.gov
Table 2: Simulated Impact of Deuteration on Cefpodoxime's Interaction with a Hypothetical CYP Enzyme
| Parameter | Cefpodoxime (Non-deuterated) | Cefpodoxime-d3 | Expected Outcome of Simulation |
|---|---|---|---|
| Binding Affinity (ΔG) | Baseline value | Similar to baseline | Deuteration is not expected to significantly alter the initial binding affinity. |
| Reaction Energy Barrier | Baseline value | Higher | The energy required to cleave the C-D bond is higher than for the C-H bond, predicting a slower reaction. |
| Metabolic Rate Constant (k) | Baseline value | Lower | A direct consequence of the higher energy barrier, leading to slower metabolism at the deuterated site. |
| Metabolite Formation | Baseline level | Reduced | Slower metabolism results in the reduced formation of the corresponding O-demethylated metabolite. |
Future Directions and Emerging Research Avenues
Advancements in Deuteration Technologies for Complex Molecules
The synthesis of deuterated compounds has become increasingly sophisticated, moving beyond simple methods to more selective and efficient technologies capable of labeling complex molecules like the cephalosporin (B10832234) antibiotic, Cefpodoxime (B17579). Recent progress in deuterium (B1214612) labeling methodologies is crucial for producing Cefpodoxime-d3 and other intricate labeled molecules with high isotopic purity.
Key advancements include:
Hydrogen Isotope Exchange (HIE): This remains a primary method for introducing deuterium. Late-stage HIE is particularly valuable as it allows for the introduction of deuterium into a molecule that is already fully or partially synthesized, which is often more efficient for complex structures. Methodologies involving directing group-assisted and noble-metal-catalyzed HIE have seen significant contributions.
Reductive Deuteration: This technique involves the use of deuterium gas (D2) or other deuterated reagents in reduction reactions, such as the hydrogenation of alkenes or carbonyls. Continuous flow systems that generate high-purity deuterium gas from the electrolysis of heavy water (D2O) have made this process safer and more efficient.
Biocatalysis: The use of enzymes to selectively incorporate deuterium into specific sites of organic molecules is a growing area. This approach offers near-perfect chemo-, stereo-, and isotopic selectivity under mild, ambient conditions, which is ideal for complex and sensitive molecules like antibiotics.
Photocatalysis: Photocatalyzed HIE reactions have emerged as a powerful tool, enabling deuterium incorporation at specific locations, such as α-amino C(sp3)–H bonds, under gentle conditions.
These evolving technologies allow for more precise and efficient synthesis of Cefpodoxime-d3, ensuring high isotopic purity and enabling its use in sensitive analytical applications.
Integration with High-Resolution Mass Spectrometry for Enhanced Specificity
Cefpodoxime-d3 (sodium salt) is invaluable as an internal standard in quantitative analysis, particularly when coupled with high-resolution mass spectrometry (HRMS). Stable isotope-labeled standards are considered ideal for mass spectrometry because they have nearly identical physicochemical properties to the unlabeled analyte, ensuring similar behavior during sample extraction, chromatography, and ionization.
The integration of Cefpodoxime-d3 with HRMS techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers several advantages:
Accurate Quantification: By adding a known amount of Cefpodoxime-d3 to a sample, the concentration of the unlabeled Cefpodoxime can be determined with high precision by comparing their signal intensities. This is crucial for pharmacokinetic studies where accurate measurement of drug concentration in biological matrices is required.
Correction for Matrix Effects: Complex biological samples can contain substances that interfere with the ionization of the target analyte, either suppressing or enhancing the signal. Since Cefpodoxime-d3 co-elutes with Cefpodoxime and experiences the same matrix effects, it provides a reliable reference for correcting these variations.
Enhanced Specificity: HRMS instruments, like the Quadrupole-Orbitrap mass spectrometer, can differentiate between molecules with very small mass differences. This allows for the clear distinction between the deuterated standard (Cefpodoxime-d3) and the native analyte, even in a complex sample matrix, thereby minimizing background noise and improving the accuracy of the results. The high resolution is also essential for confirming the isotopic purity of the labeled standard itself.
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is another advanced application where HRMS is critical. While typically used for studying protein dynamics, the principles of measuring deuterium incorporation with high mass accuracy are fundamental to all applications involving deuterated molecules.
| Parameter | Typical Value/Condition | Reference |
|---|---|---|
| Column | Accucore C18 100 × 2.1 mm (2.6 µm) | |
| Mobile Phase A | 2 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water | |
| Mobile Phase B | 0.1% formic acid in acetonitrile (B52724) | |
| Flow Rate | 0.5 mL/min | |
| Mass Spectrometer | Q Exactive Focus hybrid quadrupole-Orbitrap | |
| Scan Mode | Positive ion mode, full scan | |
| Resolution | 35,000 (FWHM) at m/z 200 |
Novel Applications in Systems Biology and Metabolomics Research (Conceptual)
While Cefpodoxime-d3 is primarily used as an internal standard for pharmacokinetic studies, its potential applications extend into the broader fields of systems biology and metabolomics. Stable isotope standards are critical for achieving absolute and precise measurements in these complex studies.
Conceptual applications include:
Metabolic Pathway Tracing: In a research setting, if Cefpodoxime were found to be metabolized by specific pathways, Cefpodoxime-d3 could be used as a tracer to follow its metabolic fate. By analyzing the mass shifts in downstream metabolites, researchers could elucidate the biotransformation pathways of the drug. This approach is widely used in metabolomics to map metabolic networks.
Internal Standard in Targeted Metabolomics: In targeted metabolomics studies that aim to quantify a specific panel of small molecules, deuterated standards are essential for accuracy. If a study were investigating the impact of antibiotics on a particular metabolic pathway, Cefpodoxime-d3 could serve as a robust internal standard to ensure the precise quantification of its unlabeled counterpart, providing reliable data on drug absorption and clearance alongside the metabolic measurements.
Drug-Metabolome Interaction Studies: Researchers could use Cefpodoxime-d3 to investigate how the drug perturbs the metabolome of host cells or pathogenic bacteria. By using the deuterated form as the active agent, any detected unlabeled Cefpodoxime could be attributed to endogenous or environmental sources, while the labeled form and its metabolites could be tracked precisely. This helps in understanding the system-wide effects of the drug.
Development of Multi-Labeled Cefpodoxime Analogs for Advanced Studies
The future of isotopic labeling lies not just in deuteration but in the development of multi-labeled analogs containing other stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). While deuterium labeling is common and cost-effective, it has limitations, such as the potential for deuterium loss in solution and slight chromatographic shifts compared to the unlabeled compound.
The development of Cefpodoxime analogs labeled with multiple isotopes could enable more advanced research:
Enhanced Mass Spectrometry Analysis: Incorporating ¹³C or ¹⁵N atoms in addition to deuterium creates a larger mass shift from the unlabeled molecule. This can be advantageous in HRMS by moving the internal standard's signal further away from potential interferences, further increasing analytical certainty.
Elucidation of Fragmentation Pathways: In mass spectrometry, molecules are fragmented to aid in their identification. By labeling different parts of the Cefpodoxime molecule with different isotopes (e.g., deuterium on one part, ¹³C on another), researchers can track which fragments contain which labels. This provides definitive information on the molecule's fragmentation pathways, which is crucial
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
